5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both thiazole and pyridine moieties in its structure makes it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of thiazole derivatives with pyridine derivatives under specific conditions. For example, the reaction of hydrazonoyl halides with thiazole derivatives in the presence of ethanol and triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid.
Reduction: 5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure but differ in the position of the thiazole and pyridine rings.
Thiazolopyrimidines: These compounds have a thiazole ring fused to a pyrimidine ring instead of a pyridine ring.
Thiazolotriazoles: These compounds feature a thiazole ring fused to a triazole ring.
Uniqueness
5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde is unique due to the presence of the hydroxyethyl group and the specific positioning of the thiazole and pyridine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H12N2O2S |
---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H12N2O2S/c1-6-8(3-4-14)7(2)12-11-10(6)9(5-15)13-16-11/h5,14H,3-4H2,1-2H3 |
InChI Key |
FOYFCYQMMIBNRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C1C(=NS2)C=O)C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.